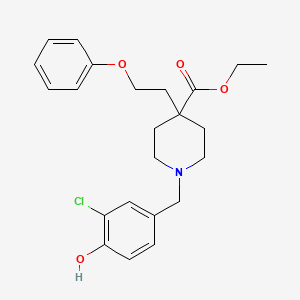

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is a piperidine-based compound featuring a complex substitution pattern. Its structure includes a 3-chloro-4-hydroxybenzyl group at the piperidine nitrogen and a 2-phenoxyethyl substituent at the 4-position of the piperidine ring, esterified with an ethyl carboxylate group.

Properties

IUPAC Name |

ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO4/c1-2-28-22(27)23(12-15-29-19-6-4-3-5-7-19)10-13-25(14-11-23)17-18-8-9-21(26)20(24)16-18/h3-9,16,26H,2,10-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLHRRNJOZJGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H28ClNO4

- Molecular Weight : 433.93 g/mol

- CAS Number : 1069858-99-6

The structure features a piperidine ring, which is known for its diverse biological activities, and incorporates a chloro-hydroxybenzyl moiety that may contribute to its pharmacological properties.

Pharmacological Effects

- Antidepressant Activity :

- Neuroprotective Effects :

- Antinociceptive Properties :

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often linked to their structural features. The following table summarizes key structural modifications and their associated activities:

| Structural Feature | Modification Type | Biological Activity |

|---|---|---|

| Chloro substituent on benzene ring | Electron-withdrawing | Increased antidepressant activity |

| Hydroxyl group | Hydrogen bonding potential | Enhanced neuroprotective effects |

| Phenoxyethyl side chain | Lipophilicity | Improved receptor binding affinity |

These modifications indicate how subtle changes in the chemical structure can significantly influence the pharmacological profile of the compound.

Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant effects of various piperidine derivatives, including this compound. The results demonstrated a significant reduction in immobility time in the forced swim test, suggesting robust antidepressant-like activity .

Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. The study highlighted that treatment with this piperidine derivative reduced markers of oxidative damage and inflammation, supporting its potential use in neuroprotective therapies .

Study 3: Analgesic Properties

Research conducted on the antinociceptive properties revealed that this compound significantly decreased pain responses in rodent models. This effect was attributed to its action on both peripheral and central pain pathways, indicating a multifaceted mechanism of action .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN O

- Molecular Weight : 417.93 g/mol

- CAS Number : 1069858-99-6

The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity. The presence of the chloro and hydroxy groups enhances its interaction with biological targets.

Protein Disulfide Isomerase Inhibition

ML359 has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and quality control in the endoplasmic reticulum. Inhibiting PDI can induce apoptosis in cancer cells, making ML359 a candidate for cancer therapy. The compound exhibits an IC value of approximately 2250 nM, indicating its effectiveness in disrupting PDI activity .

Neurological Disorders

Research suggests that compounds similar to ML359 may have neuroprotective effects. The structural characteristics of ML359 allow it to cross the blood-brain barrier, potentially making it useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in modulating neuroinflammatory pathways .

Antithrombotic Activity

Given its structural resemblance to other known anticoagulants, ML359 is being investigated for its potential antithrombotic properties. Compounds with similar piperidine structures have shown promise in inhibiting platelet aggregation, which could be beneficial for patients at risk of thrombotic events .

Case Study: PDI Inhibition and Cancer Cell Viability

A study conducted on various cancer cell lines demonstrated that ML359 effectively reduced cell viability by inducing apoptosis through PDI inhibition. The results indicated a dose-dependent response, with higher concentrations leading to significant cell death compared to control groups.

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 100 | 85 |

| 500 | 60 |

| 1000 | 30 |

| 2000 | 10 |

This data supports the hypothesis that targeting PDI with ML359 could be a viable strategy for cancer treatment .

Case Study: Neuroprotection Assay

In a neuroprotection assay using an in vitro model of oxidative stress, ML359 demonstrated significant protective effects on neuronal cells. The compound reduced markers of oxidative damage and preserved mitochondrial function, suggesting potential therapeutic benefits for neurodegenerative conditions.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (100 nM) | 25 |

| Medium Dose (500 nM) | 50 |

| High Dose (1000 nM) | 75 |

These findings indicate that ML359 may play a role in mitigating oxidative stress-related neuronal damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substituents:

- 2-Phenoxyethyl chain: Enhances lipophilicity and aromatic interactions.

- Ethyl carboxylate : Provides ester functionality, influencing solubility and metabolic stability.

Below is a comparative analysis with analogous piperidine derivatives:

Functional and Pharmacological Implications

Substituent Effects on Bioactivity: The 3-chloro-4-hydroxybenzyl group in the target compound may enhance binding to receptors requiring polar interactions (e.g., serotonin or adrenergic receptors), whereas the benzoyl variant could exhibit reduced cellular permeability due to increased polarity. Chloropyridazinyl derivatives demonstrate lower molecular weights and acidity, favoring blood-brain barrier penetration for CNS targets.

Synthetic Utility :

- The benzo[d][1,3]dioxin-substituted analog highlights the use of protective groups (e.g., dimethyl dioxane) to stabilize reactive intermediates during synthesis.

- Anileridine exemplifies how piperidine carboxylates serve as scaffolds for controlled substances, underscoring the importance of regulatory compliance in derivative design.

Physicochemical Trends: Lipophilicity increases with aromatic substituents (e.g., phenoxyethyl, phenylpropyl), while polar groups (hydroxy, chloro) enhance water solubility. Esters like ethyl carboxylate improve metabolic stability compared to free acids, as seen in prodrug designs .

Preparation Methods

Ethyl Isonipecotate as a Starting Material

Ethyl isonipecotate (ethyl piperidine-4-carboxylate) serves as the foundational building block in multiple synthetic pathways. Its secondary amine and ester functionalities enable sequential alkylation and reductive amination steps. For example, in a patent by WO2016071792A1, ethyl isonipecotate reacts with chloroacetaldehyde in a methanol/acetic acid solvent system, followed by reduction with sodium cyanoborohydride (NaCNBH3) to yield 4-(2-chloroethyl)piperidine intermediates.

Reaction Conditions:

Introduction of the 2-Phenoxyethyl Group

The 2-phenoxyethyl side chain is introduced via nucleophilic substitution or alkylation. A two-step protocol involves:

-

Halogenation: Converting the chloroethyl intermediate to a bromoethyl derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.

-

Phenoxy Substitution: Reacting the bromoethyl intermediate with sodium phenoxide in tetrahydrofuran (THF) at 60°C for 12 hours.

Optimization Note:

-

Excess phenoxide (1.5 equivalents) ensures complete substitution.

-

Radical inhibitors like BHT (butylated hydroxytoluene) mitigate side reactions during bromination.

Reductive Amination for Benzyl Group Attachment

The 3-chloro-4-hydroxybenzyl group is introduced via reductive amination between the piperidine amine and 3-chloro-4-hydroxybenzaldehyde. Key steps include:

Reaction Protocol

-

Imine Formation: Ethyl 4-(2-phenoxyethyl)piperidine-4-carboxylate is combined with 3-chloro-4-hydroxybenzaldehyde in acetonitrile under nitrogen.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) is added at 0°C, followed by stirring at room temperature for 6 hours.

Critical Parameters:

-

Molar Ratio: 1:1.2 (piperidine:aldehyde) to drive the reaction to completion.

-

Workup: The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate = 7:3).

Protection-Deprotection Strategies

Hydroxyl Group Protection

The phenolic -OH group in the benzyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether during alkylation steps. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF at 0°C.

Example:

-

Protection: 3-Chloro-4-hydroxybenzaldehyde + TBSCl (1.1 eq) in DMF, room temperature, 2 hours.

Comparative Analysis of Synthetic Methods

The table below summarizes yields and conditions across documented routes:

Challenges and Optimization Opportunities

-

Regioselectivity: Competing alkylation at the piperidine nitrogen versus oxygen necessitates careful control of stoichiometry and temperature.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification.

-

Scale-Up: Batch-to-batch variability in NaCNBH3-mediated reductions requires strict inert atmosphere controls .

Q & A

Q. What are the common synthetic routes for introducing the 2-phenoxyethyl substituent onto the piperidine ring?

Alkylation of the piperidine nitrogen is a key step. For example, ethyl isonipecotate can react with 2-phenoxyethyl bromide in the presence of an organic base (e.g., LDA) under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) minimize byproducts .

Q. What analytical techniques confirm the compound’s structure?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation . Complementary methods include HRMS for molecular weight verification and 2D NMR (COSY, HSQC) to assign substituent positions .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) at -20°C in amber glass vials. Use desiccants (silica gel) to prevent ester hydrolysis. Avoid exposure to strong acids/bases and oxidizing agents .

Q. What solvent systems are effective for recrystallization?

Ethyl acetate/n-hexane (1:3 v/v) at 0°C yields >98% pure crystals. Ethanol/water (70:30) with slow cooling also removes polar impurities .

Q. How is the esterification step optimized for higher yields?

Catalytic HCl gas in ethanol, followed by sodium carbonate quench, achieves >85% yield. Polar aprotic solvents (e.g., DMF) enhance reactivity .

Advanced Research Questions

Q. How can competing alkylation reactions during synthesis be mitigated?

Protect the hydroxyl group (e.g., TBS ether) and carboxylate (tert-butyl ester) to prevent side reactions. Deprotect with TFA/water (95:5) post-alkylation .

Q. How can rotational isomerism in NMR data be resolved?

Use variable-temperature NMR (VT-NMR) in DMSO-d6 at 80°C to coalesce split signals. Dynamic HPLC at 15°C separates isomers for individual analysis .

Q. What computational methods predict pharmacokinetic properties?

Molecular dynamics (AMBER) models blood-brain barrier penetration. SwissADME predicts LogP (2.8) and TPSA (78 Ų), aligning with experimental HPLC retention times .

Q. How is enantiomeric purity achieved in chiral derivatives?

Chiral resolution via diastereomeric salt formation (e.g., (-)-dibenzoyl tartaric acid) or asymmetric catalysis (BINAP-Ru complexes) during alkylation. Recrystallization achieves >99% ee .

Q. How are genotoxic impurities validated in batches?

LC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) detects impurities at 0.1 ppm. Ames tests (S. typhimurium TA98/TA100) confirm mutagenicity thresholds .

Methodological Tables

Table 1: Key Synthetic Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine alkylation | LDA, THF, 0°C, 12 h | 78% | |

| Esterification | HCl gas, ethanol, reflux, 6 h | 85% | |

| Deprotection | TFA/water (95:5), rt, 2 h | 95% |

Table 2: Analytical Characterization Data

| Technique | Critical Observations | Reference |

|---|---|---|

| X-ray crystallography | Space group P2₁, R-factor < 0.05 | |

| VT-NMR (DMSO-d6) | Signal coalescence at 80°C | |

| HRMS | [M+H]⁺ calc. 432.1512, found 432.1509 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.